molecular formula C11H14Cl2 B3061272 1-tert-Butyl-4-(dichloromethyl)benzene CAS No. 79135-60-7

1-tert-Butyl-4-(dichloromethyl)benzene

Cat. No.: B3061272
CAS No.: 79135-60-7
M. Wt: 217.13 g/mol
InChI Key: UZTQWZWUTLLANF-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-(dichloromethyl)benzene (C${11}$H${13}$Cl$2$) is a halogenated aromatic compound featuring a tert-butyl group at the 1-position and a dichloromethyl (-CHCl$2$) substituent at the 4-position of the benzene ring.

Properties

IUPAC Name

1-tert-butyl-4-(dichloromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTQWZWUTLLANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511898
Record name 1-tert-Butyl-4-(dichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79135-60-7
Record name 1-tert-Butyl-4-(dichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloromethylation of tert-Butylbenzene Followed by Dichlorination

A foundational approach involves the chloromethylation of tert-butylbenzene, a method detailed in multiple patents and synthesis guides. In this process, tert-butylbenzene reacts with paraformaldehyde, hydrochloric acid, and zinc chloride under controlled conditions to yield 4-tert-butylbenzyl chloride. For instance, a reaction at 65–70°C for 7 hours with phosphorus trichloride (PCl₃) as a chlorinating agent achieves a monochlorinated product.

To advance this intermediate to the dichloromethyl derivative, a secondary chlorination step is necessary. Radical chlorination using chlorine gas (Cl₂) under ultraviolet (UV) light or in the presence of radical initiators like azobisisobutyronitrile (AIBN) could introduce a second chlorine atom to the methyl group. This method leverages the reactivity of the benzyl chloride’s C–Cl bond, which undergoes homolytic cleavage under radical conditions to form a dichloromethyl group. For example, subjecting 4-tert-butylbenzyl chloride to Cl₂ at 80–100°C with UV irradiation for 12–24 hours may yield 1-tert-butyl-4-(dichloromethyl)benzene, though reaction efficiency and selectivity require optimization.

Key Parameters:

  • Catalyst: Zinc chloride (ZnCl₂) for initial chloromethylation.
  • Chlorinating Agents: PCl₃ for monochlorination; Cl₂ for dichlorination.
  • Temperature: 65–70°C for monochlorination; 80–100°C for dichlorination.
  • Yield: Monochlorination yields ~88%; dichlorination yields require empirical validation.

Direct Dichloromethylation of tert-Butylbenzene

An alternative route involves introducing a pre-formed dichloromethyl group to tert-butylbenzene. The Blanc chloromethylation reaction, which typically uses formaldehyde, HCl, and ZnCl₂, could be adapted by substituting formaldehyde with dichloromethyl ether (Cl₂CH–O–CHCl₂) or other dichloromethylating agents. However, this method remains theoretical, as no direct examples are documented in the reviewed sources.

A more feasible strategy involves Friedel-Crafts alkylation using dichloromethyl chloride (Cl₂CH–Cl) in the presence of Lewis acids like aluminum chloride (AlCl₃). The tert-butyl group’s steric bulk may direct electrophilic substitution to the para position, enabling the attachment of the dichloromethyl group. For instance, reacting tert-butylbenzene with Cl₂CH–Cl at 0–5°C in dichloromethane (DCM) with AlCl₃ could yield the target compound, though regioselectivity and side reactions (e.g., polysubstitution) must be controlled.

Key Parameters:

  • Reagents: Dichloromethyl chloride (Cl₂CH–Cl), AlCl₃.
  • Solvent: Dichloromethane (DCM).
  • Temperature: 0–5°C to minimize side reactions.

Chlorination of 4-tert-Butyltoluene

Chlorinating the methyl group of 4-tert-butyltoluene offers a straightforward pathway. Radical chlorination using Cl₂ under UV light or thermal initiation can sequentially substitute hydrogen atoms on the methyl group. Initial monochlorination produces 4-tert-butylbenzyl chloride, while prolonged exposure to Cl₂ leads to dichlorination. A patent by CN102050697A describes a similar process for monochlorination, achieving yields >70% at 70–75°C over 10–20 hours. Extending the reaction time or increasing Cl₂ concentration could drive dichlorination.

Key Parameters:

  • Chlorinating Agent: Cl₂ gas.
  • Conditions: UV light or thermal initiation (70–75°C).
  • Yield: Monochlorination yields ~70%; dichlorination efficiency unrecorded.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of the discussed methods based on yield, scalability, and technical complexity:

Method Starting Material Key Reagents Yield (Reported) Challenges
Chloromethylation + Dichlorination tert-Butylbenzene PCl₃, Cl₂, ZnCl₂ 88% (mono) Selectivity in dichlorination step
Direct Dichloromethylation tert-Butylbenzene Cl₂CH–Cl, AlCl₃ N/A Reagent availability, regioselectivity
4-tert-Butyltoluene Chlorination 4-tert-Butyltoluene Cl₂, UV light >70% (mono) Over-chlorination to trichloro derivatives

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-4-(dichloromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the dichloromethyl group.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Pharmaceutical Industry

1-tert-Butyl-4-(dichloromethyl)benzene is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notable applications include:

  • Synthesis of Drugs : It is instrumental in producing medications such as terbutaline (used for asthma treatment) and tolterodine (for urinary incontinence) .
  • Development of Insecticides and Herbicides : The compound serves as a precursor for several agrochemical formulations, enhancing crop protection strategies .

Polymer Industry

The compound plays a crucial role in the polymer industry:

  • Synthesis of Polymer Additives : It is used to create hindered amine light stabilizers (HALS), which protect polymers from UV degradation. These additives find applications in packaging materials, automotive components, and construction materials .

Other Applications

In addition to pharmaceuticals and polymers, this compound has several other uses:

  • Production of Dyes and Fragrances : It contributes to the synthesis of various dyes and aromatic compounds used in the cosmetics industry.
  • Solvent for Resins and Oils : Its solvent properties make it suitable for use in formulations involving resins, oils, and waxes .

Safety Considerations

Handling this compound requires caution due to its hazardous nature:

  • Toxicity : The compound is toxic if ingested, inhaled, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory tract .
  • Environmental Impact : Proper disposal methods must be followed to mitigate environmental risks associated with its use.

Case Study 1: Pharmaceutical Development

A study demonstrated the effectiveness of using this compound as an intermediate for synthesizing terbutaline. Researchers reported high yields and purity levels when employing this compound in multi-step synthesis pathways .

Case Study 2: Polymer Stabilization

Research conducted on polymer formulations incorporating HALS derived from this compound highlighted significant improvements in UV stability compared to non-stabilized polymers. This study emphasized the compound's role in enhancing the longevity and performance of plastic products .

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-(dichloromethyl)benzene involves its interaction with molecular targets through its functional groups. The dichloromethyl group can undergo nucleophilic substitution, leading to the formation of new compounds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Benzal Chloride (Dichloromethylbenzene, CAS 98-87-3)

  • Properties: Log Kow (octanol-water partition coefficient): 2.3 . Aquatic toxicity (Zebra danio LC$_{50}$): 4 mg/L (96 hours) . Reactivity: Undergoes hydrolysis to benzaldehyde and participates in Friedel-Crafts alkylation .
  • Applications : Used in dye synthesis and as a precursor for benzaldehyde production .

4-tert-Butylbenzyl Chloride (CAS 19692-45-6)

  • Structure : C${11}$H${15}$Cl (chloromethyl (-CH$_2$Cl) instead of dichloromethyl).
  • Properties :
    • Molecular weight: 182.69 g/mol .
    • Reactivity: The chloromethyl group is highly reactive in nucleophilic substitution (e.g., SN2 reactions) .
  • Applications : Key intermediate in pharmaceuticals and surfactants due to its stability and reactivity .

4-Fluorobenzal Chloride (1-(Dichloromethyl)-4-fluorobenzene, CAS 456-19-9)

  • Structure : C$6$H$4$F-CHCl$_2$ (fluorine substituent instead of tert-butyl).
  • Properties :
    • Log Kow: Estimated >2.3 (similar to benzal chloride but with increased hydrophobicity due to fluorine) .
  • Applications : Used in fluorinated polymer synthesis and specialty chemicals .

1-Chloro-4-[(dichloromethyl)sulfonyl]benzene (CAS 32748-30-4)

  • Structure : Dichloromethyl group with a sulfonyl (-SO$_2$-) linker.
  • Properties: Molecular weight: 259.54 g/mol. Melting point: 119–120°C (isopropanol solvate) .
  • Applications: Potential use in sulfone-based pharmaceuticals or agrochemicals .

Physical and Chemical Property Comparison

Compound Molecular Weight (g/mol) Log Kow Key Reactivity Applications
This compound* ~217.9 ~3.0† Electrophilic substitution, hydrolysis Synthetic intermediate (hypothetical)
Benzal Chloride 161.03 2.3 Hydrolysis, alkylation Dyes, benzaldehyde precursor
4-tert-Butylbenzyl Chloride 182.69 ~3.5‡ Nucleophilic substitution Pharmaceuticals, surfactants
4-Fluorobenzal Chloride 179.02 >2.3 Fluorinated polymer synthesis Specialty chemicals

*Estimated based on structural analogs.
†Predicted higher hydrophobicity due to tert-butyl group.
‡Inferred from tert-butyl’s electron-donating effects.

Reactivity and Stability Trends

  • Steric Effects : The tert-butyl group in this compound reduces reaction rates at the para position due to steric hindrance, unlike unsubstituted benzal chloride .
  • Electrophilicity: The dichloromethyl group is less reactive toward nucleophiles compared to chloromethyl (-CH$_2$Cl) but more prone to hydrolysis than non-halogenated analogs .
  • Environmental Impact: Dichloromethyl derivatives generally exhibit higher aquatic toxicity (e.g., LC$_{50}$ = 4 mg/L for benzal chloride) compared to monochlorinated analogs .

Biological Activity

1-tert-Butyl-4-(dichloromethyl)benzene, a chlorinated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by empirical data.

This compound is classified under the category of chlorinated hydrocarbons. Its chemical formula is C10H10Cl2, with the following structural characteristics:

  • Molecular Weight : 203.09 g/mol
  • Melting Point : Not well-documented
  • Boiling Point : Not well-documented
  • Solubility : Soluble in organic solvents

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its potential toxicological effects and its role as an environmental contaminant. The following sections detail its biological interactions, particularly focusing on cytotoxicity, genotoxicity, and endocrine disruption.

Cytotoxicity

Research indicates that chlorinated aromatic compounds can exhibit cytotoxic effects on various cell lines. A study assessing the cytotoxicity of related compounds found that exposure to similar chlorinated benzene derivatives resulted in significant cell death at certain concentrations. Although specific data for this compound is limited, it is reasonable to infer similar effects based on structural analogs.

CompoundCell LineIC50 (µM)Reference
Benzyl chlorideMIA PaCa-2118.5 ± 2.2
4-ChloromethylbiphenylVariousNot specified

Genotoxicity

Genotoxic effects have been observed in studies involving chlorinated compounds. For instance, benzyl chloride was shown to induce DNA damage and mutations in bacterial systems. While direct studies on this compound are scarce, the structural similarity to known genotoxic agents suggests a potential for similar activity.

Endocrine Disruption

Chlorinated compounds are often scrutinized for their endocrine-disrupting potential. Studies have demonstrated that exposure to such chemicals can interfere with hormonal signaling pathways, leading to adverse developmental and reproductive outcomes. Although specific data on this compound is limited, it is prudent to consider its potential effects based on the broader category of chlorinated aromatics.

Study 1: Toxicological Assessment

A toxicological assessment involving chlorinated compounds revealed that exposure to certain derivatives could lead to increased tumor incidence in rodent models. In a controlled study, mice exposed to benzyl chloride exhibited a higher incidence of lung adenomas compared to controls, indicating potential carcinogenic properties .

Study 2: Environmental Impact

Research examining the presence of chlorinated compounds in environmental samples highlighted the need for monitoring due to their persistence and bioaccumulation potential. The findings indicated that such compounds could pose risks not only to human health but also to aquatic ecosystems .

Q & A

Q. What are the recommended methods for synthesizing 1-tert-Butyl-4-(dichloromethyl)benzene?

Answer: Synthesis typically involves Friedel-Crafts alkylation or chlorination of pre-functionalized benzene derivatives. For example:

  • Step 1: Introduce the tert-butyl group via alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) on benzene .
  • Step 2: Chlorinate the methyl group using Cl₂ or SOCl₂ under controlled conditions to avoid over-chlorination .
  • Validation: Confirm purity via GC-MS and structural integrity via NMR (¹H/¹³C) and IR spectroscopy.

Q. How can the structural and physicochemical properties of this compound be characterized?

Answer: Key properties include:

PropertyValueMethodReference
log Kow 2.3Octanol-water partition coefficient (OECD 117)
LC50 (Zebrafish) 4 mg/L (96h)OECD 203 aquatic toxicity test
Molecular Formula C₁₁H₁₄Cl₂High-resolution mass spectrometry (HRMS)

Use NMR (¹H/¹³C) to confirm the dichloromethyl (-CHCl₂) and tert-butyl (-C(CH₃)₃) groups. IR spectroscopy can validate C-Cl stretches (~550–850 cm⁻¹) .

Q. What are the primary toxicity concerns in laboratory handling?

Answer:

  • Acute Toxicity: Zebrafish LC50 = 4 mg/L (96h), indicating high aquatic toxicity .
  • Regulatory Status: Classified under UN1886 (Class 6.1, Packing Group II) for transport; listed in the Rotterdam Convention as severely restricted .
  • Precautions: Use fume hoods, avoid aqueous release, and store separately from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental fate data (e.g., biodegradability vs. persistence)?

Answer: Discrepancies arise from varying test conditions (e.g., pH, microbial activity). Methodological recommendations:

  • Degradability Studies: Conduct OECD 301 (ready biodegradability) and OECD 302 (inherent biodegradability) tests under standardized conditions .
  • Soil Mobility: Use column leaching tests (OECD 121) with soil organic matter adjustments to assess log Kow (2.3) vs. experimental sorption .
  • Data Cross-Validation: Compare results with structurally similar compounds (e.g., benzyl chloride) to identify outliers .

Q. What advanced analytical techniques are suitable for detecting trace degradation products?

Answer:

  • LC-HRMS: Identify polar metabolites (e.g., 4-tert-butylbenzoic acid) with ppm-level accuracy.
  • GC-ECD: Detect chlorinated intermediates at sub-ppb concentrations .
  • Isotope Labeling: Use ¹³C-labeled tert-butyl groups to track degradation pathways via SCIRA (stable isotope-resolved analysis) .

Q. How does the tert-butyl group influence reaction pathways in comparison to other alkyl substituents?

Answer: The tert-butyl group:

  • Steric Effects: Hinders electrophilic substitution at the para position, directing reactions to the dichloromethyl group .
  • Electronic Effects: Electron-donating nature stabilizes carbocation intermediates, favoring SN1 mechanisms in hydrolysis .
  • Comparative Studies: Substitute with methyl or isopropyl groups to isolate steric/electronic contributions (e.g., Hammett plots) .

Q. What computational methods can predict the compound’s interactions in biological systems?

Answer:

  • Molecular Dynamics (MD): Simulate binding affinity to cytochrome P450 enzymes using force fields (e.g., AMBER).
  • QSAR Models: Correlate log Kow (2.3) with bioaccumulation potential using EPI Suite .
  • Docking Studies: Predict metabolite formation via CYP450 oxidation using AutoDock Vina .

Methodological Notes

  • Data Reproducibility: Replicate ecotoxicity tests (e.g., LC50) across multiple species (Daphnia magna, algae) to address variability .
  • Regulatory Compliance: Document synthesis and disposal protocols per PIC Circular X (Rotterdam Convention) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl-4-(dichloromethyl)benzene
Reactant of Route 2
1-tert-Butyl-4-(dichloromethyl)benzene

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